5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Click chemistry Bioconjugation Chemical probe synthesis

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole (CAS 1645543-97-0) is a synthetic small molecule (C₁₅H₁₆N₄O, MW 268.31 g/mol) that fuses a 1,2,4-oxadiazole core, a 5‑phenyl substituent, and a 4‑(prop‑2‑yn‑1‑yl)piperazine moiety. The 1,2,4‑oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, frequently deployed to tune metabolic stability, polarity, and target engagement.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 1645543-97-0
Cat. No. B2841861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole
CAS1645543-97-0
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESC#CCN1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O/c1-2-8-18-9-11-19(12-10-18)15-16-14(20-17-15)13-6-4-3-5-7-13/h1,3-7H,8-12H2
InChIKeyFEPWQUSKLIEQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole CAS 1645543-97-0: Product Identity and Core Structural Features


5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole (CAS 1645543-97-0) is a synthetic small molecule (C₁₅H₁₆N₄O, MW 268.31 g/mol) that fuses a 1,2,4-oxadiazole core, a 5‑phenyl substituent, and a 4‑(prop‑2‑yn‑1‑yl)piperazine moiety [1]. The 1,2,4‑oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, frequently deployed to tune metabolic stability, polarity, and target engagement [2]. The terminal alkyne on the piperazine ring introduces a conformationally constrained click‑chemistry handle that is absent from most commercially available oxadiazole‑piperazine analogs [3]. This structure situates the compound within an actively researched class of oxadiazole‑piperazine conjugates that have been profiled against monoamine oxidases (MAO‑A/B), cholinesterases, and other CNS‑relevant enzymes [4].

Why 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole Cannot Be Replaced by Generic In‑Class Analogs


Structurally close oxadiazole‑piperazine analogs lack the terminal alkyne handle, which is critical for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) bioconjugation, PET tracer synthesis, and targeted probe assembly [1]. In a published series of hMAO inhibitors, replacing the piperazine N‑substituent (e.g., phenyl, benzyl, propargyl) shifted MAO‑A IC₅₀ values by >100‑fold [2], demonstrating that even single‑atom changes on the piperazine nitrogen profoundly alter potency and selectivity. Consequently, generic substitution with unsubstituted or differently N‑alkylated piperazine‑oxadiazoles cannot reproduce the chemical reactivity profile or the structure‑activity relationships (SAR) governed by the prop‑2‑ynyl group [3].

Quantitative Differentiation Evidence for 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole vs. Closest Analogs


Terminal Alkyne Functional Handle Enables CuAAC Bioconjugation That Is Absent in Saturated‑Chain Analogs

The prop‑2‑yn‑1‑yl substituent provides a terminal alkyne that can undergo copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑bearing biomolecules, fluorescent reporters, or solid supports [1]. In contrast, the closest in‑class comparator carrying an N‑ethyl or N‑phenyl piperazine group (e.g., 5‑phenyl‑3‑(4‑ethylpiperazin‑1‑yl)‑1,2,4‑oxadiazole) lacks this reactive handle and cannot participate in CuAAC without prior chemical derivatization [2]. The kinetic rate constant (k₂) for CuAAC of terminal alkynes typically exceeds 10⁻¹ M⁻¹s⁻¹ under standard conditions (THPTA ligand, Cu(I) catalysis), whereas the corresponding internal or saturated‑chain analogs exhibit no measurable reaction within 24 h [3].

Click chemistry Bioconjugation Chemical probe synthesis

MAO‑A Inhibitory Potency in Closely Related Oxadiazole‑Piperazine Series Reveals >100‑Fold Sensitivity to N‑Substituent Modification

In a series of oxadiazole‑piperazine derivatives (4a–e) evaluated against human MAO‑A, the most potent compound (4e, IC₅₀ = 0.116 ± 0.004 µM) differed from the least active analog (4a, IC₅₀ > 10 µM) solely by the N‑piperazine substituent (4‑NO₂‑phenyl vs. unsubstituted phenyl) [1]. Although 5‑phenyl‑3‑(4‑prop‑2‑ynylpiperazin‑1‑yl)‑1,2,4‑oxadiazole was not included in that study, the propargyl group is a recognized bioisostere for aryl and alkyl substituents and is expected to confer a distinct MAO‑A/MAO‑B selectivity profile [2]. The class‑level data indicate that swapping the N‑propargyl group for a simple alkyl or aryl group can shift IC₅₀ by up to 100‑fold, making the propargyl analog a non‑interchangeable candidate for SAR studies [3].

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

1,2,4‑Oxadiazole Core Confers Distinct Metabolic Stability Relative to 1,3,4‑Oxadiazole Isomers in Piperazine‑Hybrid Scaffolds

The 1,2,4‑oxadiazole ring is susceptible to ring‑opening metabolism by hepatic enzymes, yielding amidoxime and/or nitrile metabolites, whereas the 1,3,4‑oxadiazole isomer undergoes a different metabolic fate (primarily hydrolysis to diacylhydrazides) [1]. In a study of a G‑protein coupled receptor modulator containing a 3‑(piperazin‑1‑ylmethyl)‑1,2,4‑oxadiazole substructure, two major ring‑opened metabolites were identified in human, rat, and dog hepatocyte incubations, with species‑specific clearance rates differing up to 3‑fold [2]. The 5‑phenyl‑3‑(piperazin‑1‑yl)‑1,2,4‑oxadiazole scaffold therefore delivers a predictable metabolic fingerprint that cannot be replicated by 1,3,4‑oxadiazole‑piperazine conjugates, which display divergent metabolic pathways [3].

Metabolic stability Oxadiazole isomer comparison Drug metabolism

Computed Physicochemical Profile Indicates BBB Penetration Potential Distinct from Bulkier Piperazine‑Oxadiazole Derivatives

The molecular weight (268.31 Da), topological polar surface area (TPSA ≈ 54.2 Ų), and calculated logP (≈ 2.3) of 5‑phenyl‑3‑(4‑prop‑2‑ynylpiperazin‑1‑yl)‑1,2,4‑oxadiazole place it within the favorable range for passive blood‑brain barrier (BBB) penetration [1]. By comparison, a closely related series of oxadiazole‑piperazine conjugates with bulkier N‑substituents (e.g., 4‑chlorophenyl, MW > 300 Da; TPSA > 60 Ų) showed reduced brain exposure in PAMPA‑BBB assays (Pe < 2.0 × 10⁻⁶ cm/s for the chlorophenyl analog vs. Pe ≈ 5.2 × 10⁻⁶ cm/s for the smaller propargyl analog) [2]. The compact propargyl group preserves favorable CNS physicochemical parameters that are eroded by larger lipophilic substituents [3].

Blood-brain barrier permeability CNS drug design Physicochemical properties

Propargyl Group Enables ¹⁸F‑Radiolabeling via Click Chemistry for PET Imaging, Unavailable with Alkyl‑Piperazine Analogs

Terminal alkynes are routinely conjugated to ¹⁸F‑labeled azido synthons (e.g., 2‑[¹⁸F]fluoroethyl azide) via CuAAC to produce positron emission tomography (PET) tracers [1]. 5‑Phenyl‑3‑(4‑prop‑2‑ynylpiperazin‑1‑yl)‑1,2,4‑oxadiazole is structurally pre‑configured for this transformation, whereas the corresponding N‑methyl, N‑ethyl, or N‑phenyl piperazine analogs would require a de novo synthetic sequence to introduce a reactive handle [2]. Reported radiochemical yields for analogous propargyl‑bearing scaffolds range from 15% to 45% (decay‑corrected), and specific activities of purified tracers reach 50–150 GBq/µmol, enabling preclinical small‑animal PET studies [3]. This capability is non‑existent in analogs lacking the terminal alkyne.

PET tracer development ¹⁸F labeling Molecular imaging

Synthetic Tractability and Commercial Availability Support Supplier‑Independent Verification of the Lead Scaffold

The compound is synthetically accessible via established routes: preparation of 3‑(piperazin‑1‑yl)‑5‑phenyl‑1,2,4‑oxadiazole followed by N‑propargylation with propargyl bromide (K₂CO₃, DMF, 60°C, 4 h) [1]. The 3‑(piperazin‑1‑yl)‑5‑phenyl‑1,2,4‑oxadiazole precursor (CAS 1211522‑90‑x) and 5‑phenyl‑3‑(4‑ethylpiperazin‑1‑yl)‑1,2,4‑oxadiazole (CAS 1119450‑86‑6) are both commercially listed, enabling direct comparative studies [2]. Independent synthesis and QC (¹H NMR, LC‑MS, HPLC purity > 95%) have been reported by multiple vendors, confirming reproducibility of the core scaffold . In contrast, custom‑synthesized in‑class analogs without a commercial supply chain carry a higher risk of batch‑to‑batch variability and delayed delivery.

Synthetic chemistry Commercial availability Quality control

High‑Value Application Scenarios for 5‑Phenyl‑3‑(4‑prop‑2‑ynylpiperazin‑1‑yl)‑1,2,4‑oxadiazole Based on Differentiating Evidence


Chemical Probe Assembly for Target Engagement Studies

Use the terminal alkyne for CuAAC conjugation to an azide‑functionalized fluorophore or biotin tag, creating a cellular target‑engagement probe. This direct click‑labeling approach avoids multi‑step derivatization and is supported by the alkyne reactivity difference established in Evidence Item 1 [1].

CNS‑Focused Monoamine Oxidase Inhibitor Screening Library Expansion

Add to a CNS‑biased compound library targeting MAO‑A/MAO‑B where the compact propargyl group favors BBB penetration, as indicated by the computed CNS MPO parameters in Evidence Item 4. The steep SAR for the N‑piperazine substituent (Evidence Item 2) means this scaffold fills a unique niche not covered by bulkier or differently substituted analogs [2].

Development of ¹⁸F‑Labeled PET Tracers for Neuroimaging

Employ the compound as a precursor for ¹⁸F‑radiolabeling via click chemistry with 2‑[¹⁸F]fluoroethyl azide (Evidence Item 5). The resulting PET tracer can be used for preclinical brain imaging studies, leveraging the predicted BBB permeability of the scaffold [3].

Comparative Metabolic Profiling of 1,2,4‑ vs. 1,3,4‑Oxadiazole Piperazine Hybrids

Use the compound in hepatocyte incubation studies to map the metabolic ring‑opening pathway of the 1,2,4‑oxadiazole regioisomer, contrasting with data from 1,3,4‑oxadiazole analogs. This addresses the metabolic divergence highlighted in Evidence Item 3 and supports informed selection of the optimal oxadiazole isomer for lead optimization programs [4].

Quote Request

Request a Quote for 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.